molecular formula C15H14N2O B190247 4-Benzyl-1,3-dihydroquinoxalin-2-one CAS No. 106595-91-9

4-Benzyl-1,3-dihydroquinoxalin-2-one

Numéro de catalogue: B190247
Numéro CAS: 106595-91-9
Poids moléculaire: 238.28 g/mol
Clé InChI: BSCQZYGHGGBKLI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Benzyl-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties. The molecular formula of this compound is C15H14N2O, and it has a molecular weight of 238.29 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1,3-dihydroquinoxalin-2-one typically involves the condensation of o-phenylenediamine with benzyl glyoxalate under acidic conditions. This reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to yield the desired product . The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

4-Benzyl-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, alcohols, and substituted benzyl derivatives, depending on the specific reaction and conditions used .

Applications De Recherche Scientifique

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including anti-inflammatory and antitumor properties.

    Medicine: Due to its antiviral properties, it is being investigated as a potential therapeutic agent for treating viral infections.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.

Mécanisme D'action

The mechanism of action of 4-Benzyl-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, while its antitumor effects are linked to the induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

4-Benzyl-1,3-dihydroquinoxalin-2-one can be compared with other similar compounds, such as:

    3,4-Dihydroquinoxalin-2-one: Lacks the benzyl group, resulting in different biological activities and chemical reactivity.

    Quinoxaline: The fully aromatic counterpart, which exhibits different electronic properties and reactivity patterns.

    Benzodiazepines: Share a similar heterocyclic structure but differ significantly in their pharmacological profiles.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Activité Biologique

4-Benzyl-1,3-dihydroquinoxalin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a bicyclic structure that includes a quinoxaline moiety. Its molecular formula is C14H14N2OC_{14}H_{14}N_{2}O with a molecular weight of 226.28 g/mol. The compound's structure allows it to interact with various biological targets, contributing to its pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated that it possesses significant inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Antiviral Activity

The compound has shown promising antiviral properties, particularly against HIV-1. In clinical trials, derivatives of dihydroquinoxalin-2-one have been evaluated for their efficacy as non-nucleoside reverse transcriptase inhibitors (NNRTIs). For instance, the derivative GW420867X displayed potent antiviral activity with an IC50 value of 179 µM and an IC90 value of 11 µM against HIV-1 . The structural modifications in these compounds enhance their binding affinity to the target enzyme.

Anticancer Effects

This compound has also been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies revealed that it exhibits significant cytotoxicity towards HeLa cells with an IC50 value of approximately 10.46 µM/mL . The compound's anticancer activity is thought to be mediated through apoptosis induction and cell cycle arrest mechanisms.

Interaction with Biological Targets

The biological activity of this compound is largely attributed to its ability to interact with specific cellular targets:

  • Ion Channels : The compound may modulate ion channel activity, particularly sodium channels, which are crucial for neuronal signaling and muscle contraction.
  • Enzyme Inhibition : It acts as an inhibitor for key enzymes involved in metabolic pathways, leading to altered cellular functions.

Structure-Activity Relationship (SAR)

The biological potency of this compound can be significantly influenced by structural modifications. For example, variations in substituents on the benzyl moiety can enhance or diminish its biological activity. Studies have shown that electron-withdrawing groups generally increase potency against certain targets .

Summary of Biological Activities

Activity Target Mechanism IC50/Effect
AntimicrobialBacterial strainsDisruption of cell membranesSignificant inhibition
AntiviralHIV-1NNRTI mechanismIC50: 179 µM
AnticancerHeLa cellsApoptosis inductionIC50: 10.46 µM/mL

Case Studies

  • Antiviral Efficacy : In a clinical setting, GW420867X was administered to HIV-infected patients and demonstrated good tolerance alongside potent antiviral effects when used in combination with existing therapies .
  • Cytotoxicity Assessment : A study assessing various quinoxaline derivatives revealed that this compound exhibited potent cytotoxicity against HeLa cells, suggesting its potential as a chemotherapeutic agent .

Propriétés

IUPAC Name

4-benzyl-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-15-11-17(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)16-15/h1-9H,10-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCQZYGHGGBKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353960
Record name 4-benzyl-1,3-dihydroquinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106595-91-9
Record name 4-benzyl-1,3-dihydroquinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.